Dacomitinib monohydrate
CAS No.: 1042385-75-0
VCID: VC0524923
Molecular Formula: C24H27ClFN5O3
Molecular Weight: 488.0 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Description |
Dacomitinib monohydrate, known by its chemical name as (2E)-N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-methoxyquinazolin-6-yl}-4-(piperidin-1-yl)but-2-enamide monohydrate, is a potent oral kinase inhibitor. It is marketed under the brand name VIZIMPRO by Pfizer. Dacomitinib monohydrate has a molecular formula of C24H25ClFN5O2 ∙ H2O and a molecular weight of 487.95 Daltons . Mechanism of ActionDacomitinib is an irreversible inhibitor of human epidermal growth factor receptor (HER) tyrosine kinases, specifically targeting HER1, HER2, and HER4 . This mechanism is crucial in treating cancers where these receptors are overexpressed or mutated, such as certain types of non-small cell lung cancer (NSCLC). Clinical IndicationsDacomitinib is primarily indicated as a first-line treatment for patients with metastatic NSCLC who have epidermal growth factor receptor (EGFR) exon 19 deletion or exon 21 L858R substitution mutations . These mutations are common in NSCLC and are associated with a poor prognosis if not targeted effectively. PharmacokineticsThe pharmacokinetics of dacomitinib have been studied extensively. After oral administration, dacomitinib exhibits dose-proportional pharmacokinetics across the range of 15 mg to 45 mg once daily . The mean plasma concentration-time profiles show that the maximum plasma concentration (Cmax) increases with dose, and there is no evidence of accumulation over time . The terminal half-life of dacomitinib ranges from approximately 60 to 80 hours, supporting once-daily dosing . Pharmacokinetic Parameters
Clinical Efficacy Data
Safety ProfileWhile dacomitinib is effective, it is associated with a higher incidence of serious adverse events (SAEs) and treatment-related adverse events compared to other EGFR inhibitors like gefitinib . Common side effects include gastrointestinal issues such as diarrhea and stomatitis, as well as dermatologic reactions . Despite these side effects, the safety profile is generally consistent with other EGFR tyrosine kinase inhibitors (TKIs). |
||||||||||||||||||||||||||||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 1042385-75-0 | ||||||||||||||||||||||||||||||||||||||||||
Product Name | Dacomitinib monohydrate | ||||||||||||||||||||||||||||||||||||||||||
Molecular Formula | C24H27ClFN5O3 | ||||||||||||||||||||||||||||||||||||||||||
Molecular Weight | 488.0 g/mol | ||||||||||||||||||||||||||||||||||||||||||
IUPAC Name | (E)-N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]-4-piperidin-1-ylbut-2-enamide;hydrate | ||||||||||||||||||||||||||||||||||||||||||
Standard InChI | InChI=1S/C24H25ClFN5O2.H2O/c1-33-22-14-20-17(24(28-15-27-20)29-16-7-8-19(26)18(25)12-16)13-21(22)30-23(32)6-5-11-31-9-3-2-4-10-31;/h5-8,12-15H,2-4,9-11H2,1H3,(H,30,32)(H,27,28,29);1H2/b6-5+; | ||||||||||||||||||||||||||||||||||||||||||
Standard InChIKey | BSPLGGCPNTZPIH-IPZCTEOASA-N | ||||||||||||||||||||||||||||||||||||||||||
Isomeric SMILES | COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)/C=C/CN4CCCCC4.O | ||||||||||||||||||||||||||||||||||||||||||
SMILES | COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4.O | ||||||||||||||||||||||||||||||||||||||||||
Canonical SMILES | COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=CCN4CCCCC4.O | ||||||||||||||||||||||||||||||||||||||||||
Appearance | Solid powder | ||||||||||||||||||||||||||||||||||||||||||
Purity | >98% (or refer to the Certificate of Analysis) | ||||||||||||||||||||||||||||||||||||||||||
Shelf Life | >2 years if stored properly | ||||||||||||||||||||||||||||||||||||||||||
Solubility | Soluble in DMSO | ||||||||||||||||||||||||||||||||||||||||||
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). | ||||||||||||||||||||||||||||||||||||||||||
Synonyms | PF-00299804; PF00299804; PF 00299804; PF299804; PF-299804; PF 299804; PF-299; PF299; PF 299; Dacomitinib; Dacomitinib monohydrate; PF-00299804-03; Vizimpro. | ||||||||||||||||||||||||||||||||||||||||||
Reference | 1: LiverTox: Clinical and Research Information on Drug-Induced Liver Injury [Internet]. Bethesda (MD): National Institute of Diabetes and Digestive and Kidney Diseases; 2012-. Available from http://www.ncbi.nlm.nih.gov/books/NBK547996/ PubMed PMID: 31643328. 2: Lavacchi D, Mazzoni F, Giaccone G. Clinical evaluation of dacomitinib for the treatment of metastatic non-small cell lung cancer (NSCLC): current perspectives. Drug Des Devel Ther. 2019 Sep 6;13:3187-3198. doi: 10.2147/DDDT.S194231. eCollection 2019. PubMed PMID: 31564835; PubMed Central PMCID: PMC6735534. 3: Iwasaku M, Uchino J, Yamada T, Chihara Y, Shimamoto T, Tamiya N, Kaneko Y, Kiyomi F, Takayama K. Rationale and design of a phase II study to evaluate prophylactic treatment of dacomitinib-induced dermatologic adverse events in epidermal growth factor receptor-mutated advanced non-small cell lung cancer (SPIRAL-Daco study). Transl Lung Cancer Res. 2019 Aug;8(4):519-523. doi: 10.21037/tlcr.2019.08.03. PubMed PMID: 31555524; PubMed Central PMCID: PMC6749124. 4: Sun H, Wu YL. Dacomitinib in non-small-cell lung cancer: a comprehensive review for clinical application. Future Oncol. 2019 Aug;15(23):2769-2777. doi: 10.2217/fon-2018-0535. Epub 2019 Aug 12. PubMed PMID: 31401844. 5: Santarpia M, Menis J, Chaib I, Gonzalez Cao M, Rosell R. Dacomitinib for the first-line treatment of patients with EGFR-mutated metastatic non-small cell lung cancer. Expert Rev Clin Pharmacol. 2019 Sep;12(9):831-840. doi: 10.1080/17512433.2019.1649136. Epub 2019 Aug 5. Review. PubMed PMID: 31356117. 6: Corral J, Mok TS, Nakagawa K, Rosell R, Lee KH, Migliorino MR, Pluzanski A, Linke R, Devgan G, Tan W, Quinn S, Wang T, Wu YL. Effects of dose modifications on the safety and efficacy of dacomitinib for EGFR mutation-positive non-small-cell lung cancer. Future Oncol. 2019 Aug;15(24):2795-2805. doi: 10.2217/fon-2019-0299. Epub 2019 Jul 17. PubMed PMID: 31313942. 7: Jathal MK, Steele TM, Siddiqui S, Mooso BA, D'Abronzo LS, Drake CM, Whang YE, Ghosh PM. Dacomitinib, but not lapatinib, suppressed progression in castration-resistant prostate cancer models by preventing HER2 increase. Br J Cancer. 2019 Jul;121(3):237-248. doi: 10.1038/s41416-019-0496-4. Epub 2019 Jun 18. PubMed PMID: 31209328; PubMed Central PMCID: PMC6738116. 8: Lau SCM, Batra U, Mok TSK, Loong HH. Dacomitinib in the Management of Advanced Non-Small-Cell Lung Cancer. Drugs. 2019 Jun;79(8):823-831. doi: 10.1007/s40265-019-01115-y. Review. PubMed PMID: 31069718. 9: Nagano T, Tachihara M, Nishimura Y. Dacomitinib, a second-generation irreversible epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI) to treat non-small cell lung cancer. Drugs Today (Barc). 2019 Apr;55(4):231-236. doi: 10.1358/dot.2019.55.4.2965337. Review. PubMed PMID: 31050691. 10: Momeny M, Esmaeili F, Hamzehlou S, Yousefi H, Javadikooshesh S, Vahdatirad V, Alishahi Z, Mousavipak SH, Bashash D, Dehpour AR, Tavangar SM, Tavakkoly-Bazzaz J, Haddad P, Kordbacheh F, Alimoghaddam K, Ghavamzadeh A, Ghaffari SH. The ERBB receptor inhibitor dacomitinib suppresses proliferation and invasion of pancreatic ductal adenocarcinoma cells. Cell Oncol (Dordr). 2019 Aug;42(4):491-504. doi: 10.1007/s13402-019-00448-w. Epub 2019 Apr 25. PubMed PMID: 31025257. 11: Abdelhameed AS, Kadi AA, Attwa MW, AlRabiah H. Validated LC-MS/MS assay for quantification of the newly approved tyrosine kinase inhibitor, dacomitinib, and application to investigating its metabolic stability. PLoS One. 2019 Apr 4;14(4):e0214598. doi: 10.1371/journal.pone.0214598. eCollection 2019. PubMed PMID: 30947315; PubMed Central PMCID: PMC6448865. 12: Zhou Q, Wu YL, Corral J, Nakagawa K, Garon EB, Sbar EI, Wang T, Sandin R, Noonan K, Gernhardt D, Mok TS. Management of common adverse events related to first-line dacomitinib use in EGFR mutation-positive non-small-cell lung cancer: a pooled safety analysis. Future Oncol. 2019 May;15(13):1481-1491. doi: 10.2217/fon-2018-0944. Epub 2019 Mar 6. PubMed PMID: 30839234. 13: Chen WS, Hong L, Wang F, Li JJ. Investigation of dacomitinib on reducing cell necrosis and enhancing cell apoptosis in C6 glioma rat model by MRI. Biosci Rep. 2019 Mar 6;39(3). pii: BSR20190006. doi: 10.1042/BSR20190006. Print 2019 Mar 29. PubMed PMID: 30782784; PubMed Central PMCID: PMC6400661. 14: Yu X, Zhao X, Zhang J, Li Y, Sheng P, Ma C, Zhang L, Hao X, Zheng X, Xing Y, Qiao H, Qu L, Zhu D. Dacomitinib, a new pan-EGFR inhibitor, is effective in attenuating pulmonary vascular remodeling and pulmonary hypertension. Eur J Pharmacol. 2019 May 5;850:97-108. doi: 10.1016/j.ejphar.2019.02.008. Epub 2019 Feb 10. PubMed PMID: 30753867. 15: Qiu X, Lin Q, Ning Z, Qian X, Li P, Ye L, Xie S. Quantitative bioanalytical assay for the human epidermal growth factor receptor (HER) inhibitor dacomitinib in rat plasma by UPLC-MS/MS. J Pharm Biomed Anal. 2019 Mar 20;166:66-70. doi: 10.1016/j.jpba.2018.12.041. Epub 2018 Dec 28. PubMed PMID: 30612075. 16: Shirley M. Dacomitinib: First Global Approval. Drugs. 2018 Dec;78(18):1947-1953. doi: 10.1007/s40265-018-1028-x. Review. PubMed PMID: 30506139. 17: Drugs and Lactation Database (LactMed) [Internet]. Bethesda (MD): National Library of Medicine (US); 2006-. Available from http://www.ncbi.nlm.nih.gov/books/NBK532497/ PubMed PMID: 30372001. 18: Dacomitinib Approved, but Might Not Be Used. Cancer Discov. 2018 Dec;8(12):1500. doi: 10.1158/2159-8290.CD-NB2018-138. Epub 2018 Oct 25. PubMed PMID: 30361446. 19: Sepúlveda JM, Sánchez-Gómez P, Vaz Salgado MÁ, Gargini R, Balañá C. Dacomitinib: an investigational drug for the treatment of glioblastoma. Expert Opin Investig Drugs. 2018 Oct;27(10):823-829. doi: 10.1080/13543784.2018.1528225. Epub 2018 Oct 5. Review. PubMed PMID: 30247945. 20: Mok TS, Cheng Y, Zhou X, Lee KH, Nakagawa K, Niho S, Lee M, Linke R, Rosell R, Corral J, Migliorino MR, Pluzanski A, Sbar EI, Wang T, White JL, Wu YL. Improvement in Overall Survival in a Randomized Study That Compared Dacomitinib With Gefitinib in Patients With Advanced Non-Small-Cell Lung Cancer and EGFR-Activating Mutations. J Clin Oncol. 2018 Aug 1;36(22):2244-2250. doi: 10.1200/JCO.2018.78.7994. Epub 2018 Jun 4. PubMed PMID: 29864379. | ||||||||||||||||||||||||||||||||||||||||||
PubChem Compound | 70693519 | ||||||||||||||||||||||||||||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume